molecular formula C29H52O B3333772 Sitostanol-5,6,22,23-d4 CAS No. 150044-25-0

Sitostanol-5,6,22,23-d4

カタログ番号: B3333772
CAS番号: 150044-25-0
分子量: 420.7 g/mol
InChIキー: LGJMUZUPVCAVPU-DRBICYPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sitostanol-5,6,22,23-d4 is a deuterated derivative of sitostanol, a plant sterol commonly found in various foods. This compound has gained significant attention in scientific research due to its potential therapeutic applications in medicine, its effects on ecosystems in environmental research, and its use in industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sitostanol-5,6,22,23-d4 involves the incorporation of deuterium atoms at specific positions in the sitostanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the final product .

化学反応の分析

Types of Reactions: Sitostanol-5,6,22,23-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the sitostanol structure can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different deuterated derivatives.

    Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using deuterium gas or deuterated reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and other functionalized derivatives of sitostanol .

科学的研究の応用

Cholesterol Absorption and Metabolism

Sitostanol-5,6,22,23-d4 has been primarily investigated for its role in reducing cholesterol absorption in the intestines. Research indicates that sitostanol can significantly lower serum cholesterol levels by inhibiting the intestinal absorption of dietary cholesterol.

  • Clinical Studies : In a study involving patients with phytosterolemia, administration of sitostanol (0.5 g three times daily) resulted in a 24% to 44% reduction in cholesterol absorption and a marked decrease in serum cholesterol levels . This suggests that sitostanol can effectively manage hypercholesterolemia.
  • Mechanism of Action : Sitostanol competes with cholesterol for absorption in the gut. It is incorporated into micelles and affects the activity of transport proteins involved in cholesterol uptake, thereby promoting fecal excretion of cholesterol and plant sterols .

Dietary Supplementation

This compound is used in dietary supplements aimed at improving lipid profiles. The compound is often included in functional foods designed to lower LDL cholesterol levels.

  • Food Products : Plant stanol esters containing sitostanol have been incorporated into various food products such as margarine and yogurt. These products have shown efficacy in lowering LDL-C levels by an average of 7.5% to 12% when consumed at recommended doses (1.5 to 3 g/day) .
  • Meta-Analyses : A systematic review encompassing multiple studies indicated that daily intakes of plant stanols lead to significant reductions in LDL-C levels across diverse populations . For instance, an average intake of 2.1 g/day resulted in an 8.4% reduction in LDL-C.

Cardiovascular Health

The cardiovascular benefits of sitostanol supplementation are well-documented, particularly concerning its effects on lipid metabolism and inflammation.

  • Impact on Lipoproteins : Research has demonstrated that sitostanol can alter the composition of lipoproteins favorably by increasing HDL-C levels while reducing LDL-C . This dual effect is beneficial for cardiovascular health as it helps prevent atherosclerosis.
  • Inflammatory Markers : In patients with metabolic syndrome, sitostanol supplementation has been associated with decreased levels of inflammatory markers such as interleukin-1β and tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory properties .

Research Methodologies

The applications of this compound have been explored using various methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been pivotal in determining the absorption rates and metabolic pathways of sitostanol and its derivatives .
  • Clinical Trials : Randomized controlled trials have been essential in establishing the efficacy of sitostanol in lowering cholesterol levels and improving overall lipid profiles .

Data Summary Table

Application AreaFindingsReferences
Cholesterol AbsorptionReduction in cholesterol absorption by 24%-44% with high doses
Dietary SupplementationAverage LDL-C reduction of 7.5%-12% with daily intake of 1.5g - 3g
Cardiovascular HealthIncreased HDL-C levels; decreased inflammatory markers
Research MethodologiesUtilization of GC-MS for absorption studies; randomized controlled trials for efficacy

作用機序

The primary mechanism by which Sitostanol-5,6,22,23-d4 exerts its effects is through the inhibition of cholesterol absorption in the intestines. This is achieved by displacing cholesterol from micelles, reducing its solubility and absorption. The compound targets specific molecular pathways involved in cholesterol metabolism, leading to a decrease in serum cholesterol levels .

類似化合物との比較

    Stigmastanol: Another plant sterol with similar cholesterol-lowering properties.

    Campesterol: A sterol found in various plant sources, also known for its cholesterol-lowering effects.

    Brassicasterol: A sterol with structural similarities to sitostanol, found in certain plant oils.

Uniqueness of Sitostanol-5,6,22,23-d4: The uniqueness of this compound lies in its deuterated nature, which enhances its stability and allows for precise tracking in metabolic studies. The incorporation of deuterium atoms also provides unique insights into the compound’s behavior and interactions in biological systems .

生物活性

Sitostanol-5,6,22,23-d4 is a deuterated form of sitostanol, a plant sterol known for its cholesterol-lowering properties. This compound has garnered attention for its biological activity, particularly in relation to lipid metabolism and its potential therapeutic applications in managing cholesterol levels. This article explores the biological activity of this compound through various studies and findings.

Sitostanol and its derivatives primarily function by competing with cholesterol for absorption in the intestine. They inhibit the intestinal absorption of dietary cholesterol by displacing it from micelles and reducing its bioavailability. This mechanism is crucial for lowering low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.

  • Cholesterol Absorption : Sitostanol reduces the absorption of cholesterol by competing with it at intestinal absorption sites. Studies indicate that plant stanols like sitostanol can lower LDL-C levels by approximately 0.3 to 0.4 mmol/L when consumed at doses around 2-3 grams per day .
  • Lipid Metabolism : Research has shown that sitostanol may influence various metabolic pathways related to lipid metabolism. For example, activation of liver X receptors (LXR) by sitostanol can lead to altered expressions of genes involved in cholesterol metabolism .

Table 1: Summary of Clinical Studies Involving Sitostanol

StudyParticipantsDosageDurationResults
Miettinen et al., 20001532.6 g/d1 year14.1% decrease in LDL-C
Current Pediatrics Case Study1 (sitosterolemia patient)Ezetimibe + low sterol diet8 monthsImproved symptoms but high sterols persisted
Low-Dose Sitostanol Therapy Study33 men3 g/dUnknownNo significant LDL reduction when dietary cholesterol <200 mg/d
  • Miettinen et al. (2000) conducted a landmark study demonstrating that a daily intake of 2.6 g of sitostanol led to a significant reduction in LDL-C without affecting HDL-C levels.
  • A case study in Current Pediatrics highlighted the use of ezetimibe in conjunction with sitosterol management in a patient with sitosterolemia, showing symptom improvement but persistent high sterol levels despite treatment .
  • In another study involving low-dose sitostanol therapy, no significant reduction in LDL-C was observed when dietary cholesterol was already restricted, suggesting that the effectiveness of sitostanol may depend on dietary context .

Bioavailability and Pharmacokinetics

The bioavailability of sitostanol is notably low compared to other sterols; studies indicate an absorption efficiency ranging from 0.04% to 1.9% depending on the specific sterol type . This limited absorption contributes to its effectiveness as a nonabsorbable marker for cholesterol absorption studies.

Table 2: Bioavailability Comparison of Plant Sterols and Stanols

CompoundAbsorption Efficiency (%)
Sitosterol0.51
Campesterol1.9
Sitostanol0.04
Campestanol0.16

Potential Therapeutic Applications

This compound has potential implications in treating conditions like hypercholesterolemia and sitosterolemia due to its ability to modulate lipid profiles effectively. Its role as an adjunct therapy alongside other lipid-lowering agents is under investigation.

Case Study Insights

A notable case study highlighted the treatment of a patient with sitosterolemia who was administered ezetimibe alongside dietary modifications. While there was significant improvement in clinical symptoms, the persistence of elevated plasma sterol levels raised questions about the long-term efficacy of such treatments .

特性

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,6-dideuterio-17-[(2R,5R)-3,4-dideuterio-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1/i8D,9D,10D,22D/t8?,9?,10?,20-,21-,22+,23+,24+,25-,26+,27+,28+,29-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-DRBICYPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(C[C@H](CC4)O)[2H])C)C)[C@H](C)C([2H])C([2H])[C@@H](CC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745826
Record name (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150044-25-0
Record name Stigmastan-5,6,22,23-d4-3-ol, (3β,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150044-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,5alpha)-(5,6,22,23-~2~H_4_)Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150044-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sitostanol-5,6,22,23-d4
Reactant of Route 2
Sitostanol-5,6,22,23-d4
Reactant of Route 3
Sitostanol-5,6,22,23-d4
Reactant of Route 4
Sitostanol-5,6,22,23-d4
Reactant of Route 5
Sitostanol-5,6,22,23-d4
Reactant of Route 6
Sitostanol-5,6,22,23-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。